3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide
Description
3-{[(4-Ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide is a benzamide derivative featuring a Schiff base moiety formed by the condensation of an amino group (from N-methylbenzamide) and a carbonyl group (from 4-ethoxy-2-hydroxybenzaldehyde). This compound combines a benzamide core with a substituted phenylmethylideneamino group, which confers unique electronic and steric properties. The ethoxy and hydroxyl substituents on the phenyl ring enhance solubility via hydrogen bonding and polar interactions, while the methylideneamino linkage may facilitate coordination with metal ions or participation in supramolecular assemblies .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]-N-methylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-15-8-7-13(16(20)10-15)11-19-14-6-4-5-12(9-14)17(21)18-2/h4-11,20H,3H2,1-2H3,(H,18,21) |
InChI Key |
RFNLYCKHHRAELY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide typically involves the reaction between 4-ethoxy-2-hydroxybenzaldehyde and N-methylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include benzamides with varying substituents on the phenyl rings or alternative directing groups. Key comparisons are summarized below:
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Solubility : The ethoxy group balances hydrophilicity and lipophilicity better than the longer ethoxyethoxy chain in , which may overly favor polar solvents.
- Directing Groups : Unlike the N,O-bidentate group in , the target’s hydroxyl and imine groups could enable dual H-bonding and metal chelation.
Insights :
- The target compound likely employs Schiff base condensation, a method less prone to side products compared to the multi-step coupling in .
- Lower yields in highlight challenges in pyrazole derivative synthesis, whereas benzamide Schiff bases (target) are typically more straightforward.
Structural and Crystallographic Data
While crystallographic data for the target compound is unavailable, analogues provide insights:
- Bond Angles : In , the C21–N1–C22 angle (118.93°) suggests moderate distortion from ideal trigonal geometry due to steric effects from the thiazolylidene group. The target’s Schiff base may exhibit similar distortion.
- Hydrogen Bonding : The hydroxyl group in the target compound could form intramolecular H-bonds with the imine nitrogen, akin to the N,O-bidentate interactions in .
Biological Activity
The compound 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide is a complex organic molecule with a molecular weight of approximately 394.4 g/mol. Its structural features include an ethoxy group, a hydroxy group, and a benzamide moiety, which suggest potential biological activities. This article reviews existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The IUPAC name for the compound indicates the presence of a methylidene link between the amino group and the phenyl ring. The molecular formula is C19H22N2O3, reflecting its diverse functional groups that contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Properties : Several studies have demonstrated that benzamide derivatives possess significant antimicrobial activity against various pathogens.
- Anticancer Effects : The compound may inhibit cancer cell proliferation by targeting specific molecular pathways.
- Enzyme Inhibition : It has been suggested that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways.
The biological activity of This compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Electrophilic Interactions : The methylidene moiety may participate in electrophilic reactions with nucleophilic sites on enzymes or receptors.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively dock into the active sites of various enzymes, inhibiting their activity.
Anticancer Activity
A study published in European Journal of Medicinal Chemistry explored the anticancer potential of similar benzamide derivatives. Compounds were tested against various cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating moderate potency in inhibiting cell growth .
Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial activity of benzamide derivatives including This compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To better understand the unique properties of This compound , a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | Pyrazole ring, ethoxy and hydroxy groups | Exhibits distinct reactivity due to the pyrazole moiety |
| 2-{6-[E-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl} sulfanyl-N-phenylacetamide | Benzothiazole ring, dibromo substituents | Potential antimicrobial and anticancer properties |
| N-butan-2-yl-4-[4-oxo-3-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | Dimethylamino group, methoxy substituents | Different pharmacological profiles due to variations in substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
